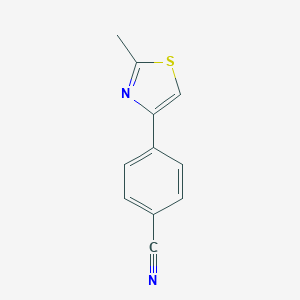

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKBMJMDQCPNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352002 | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

127406-79-5 | |

| Record name | 4-(2-Methyl-4-thiazolyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Structure Elucidation of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Introduction

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. Its structure, comprising a benzonitrile moiety linked to a methylthiazole ring, presents a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of this molecule. The following sections detail the spectroscopic analyses and a plausible synthetic pathway, offering a foundational reference for scientists working with this and structurally related compounds.

Molecular Structure and Properties

The core structure of this compound consists of a central benzene ring substituted at the 1-position with a nitrile group (-C≡N) and at the 4-position with a 2-methyl-1,3-thiazole ring.

Systematic Name: this compound

| Property | Value |

| Molecular Formula | C₁₁H₈N₂S |

| Molecular Weight | 200.26 g/mol |

| General Appearance | Off-white to pale yellow solid |

Spectroscopic Data for Structure Confirmation

The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | d, J=8.5 Hz | 2H | H-2', H-6' (Benzonitrile) |

| 7.71 | d, J=8.5 Hz | 2H | H-3', H-5' (Benzonitrile) |

| 7.53 | s | 1H | H-5 (Thiazole) |

| 2.77 | s | 3H | -CH₃ (Thiazole) |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C-2 (Thiazole) |

| 153.8 | C-4 (Thiazole) |

| 138.3 | C-4' (Benzonitrile) |

| 132.6 | C-3', C-5' (Benzonitrile) |

| 126.5 | C-2', C-6' (Benzonitrile) |

| 118.8 | -C≡N |

| 116.3 | C-5 (Thiazole) |

| 111.9 | C-1' (Benzonitrile) |

| 19.3 | -CH₃ (Thiazole) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2227 | Strong | C≡N stretching (Nitrile) |

| 1605, 1545, 1490 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| 1420, 1380 | Medium | C-H bending |

| 830 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular ion) |

| 173 | [M - HCN]⁺ |

| 159 | [M - CH₃CN]⁺ |

| 116 | [C₇H₄N]⁺ (Benzonitrile fragment) |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this class of compounds is the Hantzsch thiazole synthesis.

Reaction Scheme:

4-cyanothiobenzamide + 1-chloropropan-2-one → this compound

Materials:

-

4-cyanothiobenzamide

-

1-chloropropan-2-one (chloroacetone)

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate (or other mild base)

Procedure:

-

Dissolve 4-cyanothiobenzamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add an equimolar amount of 1-chloropropan-2-one to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

FTIR Spectroscopy: The FTIR spectrum is recorded using the KBr pellet method or as a thin film on a salt plate, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph.

Structure Elucidation Workflow and Logic

The process of elucidating the structure of this compound follows a logical progression of data acquisition and interpretation.

Caption: Workflow for the synthesis and structure elucidation of this compound.

The comprehensive analysis of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data provides unequivocal evidence for the structure of this compound. The presented synthetic protocol offers a reliable method for its preparation. This guide serves as a detailed reference for the characterization of this compound, which can be applied to the study of other novel heterocyclic molecules in the field of drug discovery and materials science.

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. Due to the limited availability of direct experimental data for this specific chemical entity, this guide presents a combination of predicted values from validated computational models and detailed, standardized experimental protocols for the empirical determination of these critical parameters. This information is essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development to inform decisions regarding compound synthesis, formulation, and preliminary assessment of its drug-like properties.

Core Physicochemical Data

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted key physicochemical parameters for this compound.

| Property | Predicted Value | Method | Significance in Drug Development |

| Molecular Formula | C₁₁H₈N₂S | - | Defines the elemental composition and molecular weight. |

| Molecular Weight | 200.26 g/mol | - | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |

| miLogP | 3.06 | Molinspiration | A measure of lipophilicity, which affects solubility, permeability across biological membranes, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | Molinspiration | Correlates with hydrogen bonding potential and influences cell permeability and blood-brain barrier penetration. |

| Hydrogen Bond Acceptors | 3 | Molinspiration | The number of nitrogen and oxygen atoms, which can accept hydrogen bonds, impacting solubility and binding to biological targets. |

| Hydrogen Bond Donors | 0 | Molinspiration | The number of N-H and O-H bonds, which can donate hydrogen bonds, affecting solubility and target interactions. |

| Rotatable Bonds | 1 | Molinspiration | A measure of molecular flexibility, which can influence binding affinity to target proteins. |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for validating computational models and for regulatory submissions. The following sections detail standardized protocols for measuring key parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample pulverization)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if known from predictions).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The recorded range is the melting point of the compound. A narrow melting range (e.g., 0.5-2°C) is indicative of a pure substance.

Aqueous Solubility Determination

Solubility is a key factor influencing a drug's absorption and bioavailability.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid compound to a vial containing a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4).

-

Seal the vial and place it in a constant temperature shaker (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, check the pH of the suspension.

-

Centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water, providing a measure of its lipophilicity.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

Procedure (Shake-Flask Method):

-

Prepare a stock solution of the compound in either water or 1-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial.

-

Add a known volume of the other solvent (1-octanol or water, respectively). The volumes are typically equal.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully sample a known volume from both the aqueous and the octanol layers.

-

Determine the concentration of the compound in each phase using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Visualizing Workflows and Relationships

To aid in the understanding of the experimental processes and the significance of the determined properties, the following diagrams are provided.

Caption: Standard experimental workflows for determining key physicochemical properties.

Caption: The influence of physicochemical properties on the ADME profile and drug development success.

An In-depth Technical Guide on the Biological Activity of 2-Substituted Thiazole and Benzothiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-substituted thiazole and benzothiazole derivatives, with a particular focus on their roles as anticancer agents through kinase inhibition.

Introduction

Thiazole and its fused-ring analogue, benzothiazole, are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds and approved pharmaceuticals. Their rigid structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for designing enzyme inhibitors. Protein kinases, which play a crucial role in cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. This guide explores the structure-activity relationships, mechanisms of action, and experimental validation of 2-substituted thiazole and benzothiazole derivatives as potent kinase inhibitors.

Synthesis of Thiazole and Benzothiazole Scaffolds

The synthesis of these core structures is well-established, allowing for diverse functionalization. A common route to 2-methyl-benzothiazole involves the cyclization of 2-aminothiophenol, while the Hantzsch synthesis is frequently employed for constructing the thiazole ring.

General Synthesis of 2-Methyl-Benzothiazole

A prevalent method for synthesizing the 2-methyl-benzothiazole core involves the reaction of 2-aminothiophenol with acetic anhydride. The process is efficient and provides a key intermediate for further derivatization.

Caption: General workflow for synthesizing 2-methyl-benzothiazole.

Biological Activity: Kinase Inhibition in Cancer

Derivatives of both thiazole and benzothiazole have demonstrated significant potential as inhibitors of various protein kinases involved in cancer cell proliferation, survival, and metastasis.

Benzothiazole Derivatives as Kinase Inhibitors

The benzothiazole scaffold has been successfully utilized to develop inhibitors for several critical cancer-related kinases. These compounds often act as ATP-competitive inhibitors, occupying the active site of the enzyme.

-

ATR Kinase Inhibition : Certain benzothiazole-chromone hybrids have been identified as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA Damage Response (DDR) pathway. Inhibition of ATR can lead to synthetic lethality in cancer cells with specific DNA repair defects. Compound 7l from a reported series showed an IC50 value of 2.659 µM against the HeLa cell line.[1]

-

Aurora Kinase Inhibition : Substituted 2-arylbenzothiazoles have been optimized as inhibitors of Aurora kinases, which are essential for cell cycle regulation.[2] Dysregulation of these kinases is common in many tumors.

-

Rho-associated kinase (ROCK-II) Inhibition : A series of benzothiazole derivatives were discovered to be effective inhibitors of ROCK-II, a kinase involved in cell motility and metastasis.[3]

dot code block for a diagram of the ATR Kinase signaling pathway.

Caption: Simplified ATR kinase signaling pathway and point of inhibition.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| 4e | Cytotoxic Activity | A549 (Lung) | 30 | [4] |

| 4d | Cytotoxic Activity | C6 (Glioma) | 40 | [4] |

| 4h | Cytotoxic Activity | C6 (Glioma) | 50 | [4] |

| 7h | ATR Inhibition | HeLa (Cervical) | 3.995 | [1] |

| 7l | ATR Inhibition | HCT116 (Colon) | 2.527 | [1] |

Thiazole Derivatives as Kinase Inhibitors

The smaller thiazole core is also a versatile scaffold for developing kinase inhibitors, including allosteric modulators that bind to sites other than the ATP pocket.

-

Casein Kinase II (CK2) Inhibition : 2-Aminothiazole derivatives have been identified as selective allosteric inhibitors of the protein kinase CK2.[5] CK2 is overexpressed in many cancers and promotes pro-survival pathways. The lead compound 27 (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid) had an IC50 of 0.6 µM against purified CK2α and induced cell death in renal carcinoma cells with an EC50 of 5 µM.[5]

-

Cyclin-Dependent Kinase (CDK) Inhibition : Thiazole-pyrimidine hybrids have shown high potency as CDK9 inhibitors.[6] CDK9 is involved in regulating transcription, and its inhibition is a promising strategy for cancer therapy. Compound 4c , a thiazole derivative, was found to be a potent anticancer agent with an IC50 of 2.57 µM against the MCF-7 breast cancer cell line and also inhibited VEGFR-2 with an IC50 of 0.15 µM.[7]

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Compound 27 | CK2α Inhibition | (Biochemical) | 0.6 | [5] |

| Compound 27 | Cell Viability | 786-O (Renal) | 5.0 | [5] |

| Compound 4c | Cytotoxic Activity | MCF-7 (Breast) | 2.57 | [7] |

| Compound 4c | Cytotoxic Activity | HepG2 (Liver) | 7.26 | [7] |

| Compound 4c | VEGFR-2 Inhibition | (Biochemical) | 0.15 | [7] |

Experimental Protocols

The evaluation of novel anticancer compounds requires a standardized set of in vitro assays to determine their cytotoxicity and mechanism of action.

Protocol: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment : Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for 48-72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol: In Vitro Kinase Inhibition Assay

These assays quantify the ability of a compound to inhibit the activity of a specific purified kinase enzyme.

-

Reaction Setup : In a microplate, combine the purified kinase, a specific substrate peptide, and ATP in a reaction buffer.

-

Inhibitor Addition : Add the test compound at various concentrations.

-

Kinase Reaction : Incubate the plate at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.

-

Detection : Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. Commercial kits like ADP-Glo™ are often used, which convert ADP to ATP and then use luciferase to generate a luminescent signal proportional to the ADP concentration.

-

Data Analysis : The signal is inversely proportional to kinase inhibition. Plot the results to determine the IC50 of the compound for the specific kinase.

Conclusion and Future Perspectives

The thiazole and benzothiazole scaffolds are exceptionally versatile frameworks for the development of potent and selective kinase inhibitors. The extensive research into 2-substituted derivatives has yielded compounds with significant anticancer activity against a range of malignancies. While specific data on 2-methyl-thiazolyl benzonitrile derivatives is sparse, the established importance of the 2-methyl-thiazole and related benzothiazole cores suggests that this novel class of compounds represents a logical and promising area for future exploration. The synthesis and biological evaluation of such derivatives could lead to the discovery of novel therapeutic agents with unique pharmacological profiles, potentially targeting kinases or other important cancer-related pathways.

References

- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action for 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is not extensively available in the public domain. This guide is therefore based on the well-characterized mechanism of its close structural analogs, which are potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5). The information presented herein should be considered representative of a likely mechanism of action for the title compound.

Executive Summary

This technical guide delineates the mechanism of action of compounds structurally related to this compound. The core mechanism for this class of molecules is the selective, non-competitive antagonism of the metabotropic glutamate receptor 5 (mGluR5). These antagonists bind to an allosteric site on the mGluR5 receptor, modulating its activity. This antagonism has significant implications for neuronal excitability and synaptic plasticity, making mGluR5 a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This document provides a detailed overview of the molecular target, the associated signaling pathways, quantitative data from relevant in vitro and in vivo studies of analog compounds, and detailed experimental protocols.

Molecular Target: Metabotropic Glutamate Receptor 5 (mGluR5)

The primary molecular target for this class of compounds is the metabotropic glutamate receptor 5 (mGluR5), a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1]

-

Receptor Subtype: mGluR5 belongs to the Group I mGluRs, which also includes mGluR1.[1]

-

Location: These receptors are predominantly found postsynaptically in various brain regions, including the cortex, hippocampus, striatum, and nucleus accumbens.[1]

-

Function: mGluR5 is activated by the neurotransmitter glutamate and is involved in a variety of physiological processes, including synaptic plasticity, learning, memory, and pain perception. Dysregulation of mGluR5 signaling has been implicated in anxiety, depression, addiction, and neurodegenerative diseases.[1]

Mechanism of Action: Allosteric Antagonism

Analogs of this compound, such as MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), function as non-competitive, negative allosteric modulators (NAMs) of the mGluR5 receptor.[2]

-

Binding Site: Unlike the endogenous ligand glutamate, which binds to the orthosteric site, these antagonists bind to a distinct allosteric site within the seven-transmembrane domain of the receptor.[3]

-

Conformational Change: This binding induces a conformational change in the receptor that prevents or reduces its activation, even in the presence of glutamate.

-

Selectivity: Compounds like MTEP have demonstrated high selectivity for mGluR5 over other mGluR subtypes, including mGluR1, and have fewer off-target effects compared to earlier mGluR5 antagonists like MPEP.[2][4]

Signaling Pathways

Antagonism of mGluR5 by these compounds leads to the inhibition of its downstream signaling cascades. Group I mGluRs, including mGluR5, are coupled to Gq/G11 proteins.[5]

Upon activation, mGluR5 initiates the following canonical signaling pathway:

-

G-Protein Activation: Activation of the Gq/G11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[7]

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels activate protein kinase C.[6][7]

This signaling cascade can further modulate the activity of other proteins and ion channels, including NMDA receptors and extracellular signal-regulated kinases (ERK).[6][8] By blocking the initial activation of mGluR5, its antagonists prevent the initiation of this entire cascade.

Signaling Pathway Diagram

Caption: mGluR5 signaling pathway and point of inhibition.

Quantitative Data

The following table summarizes the in vitro activity of MTEP and a related fluorinated benzonitrile analog, demonstrating their high affinity and potency for the mGluR5 receptor.

| Compound | Assay Type | Species | IC50 Value | Reference |

| MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) | [3H]methoxyPEPy Binding | Rat | Low nanomolar range | [4] |

| MTEP | CHPG-induced IP Hydrolysis | Rat | 0.02 µM | [4] |

| 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 Binding | N/A | 36 pM | [9] |

| 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | Phosphoinositol Hydrolysis | N/A | 0.714 pM | [9] |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound to the mGluR5 receptor.

Objective: To measure the displacement of a radiolabeled mGluR5 antagonist by the test compound.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the rat mGluR5 receptor.

-

Assay Buffer: A typical assay buffer is 50 mM Tris with 0.9% NaCl, at a pH of 7.4.

-

Incubation: Test compounds at various concentrations are incubated with the cell membranes and a specific radioligand, such as [3H]methoxyPEPy, which binds to the same allosteric site as MTEP.[3]

-

Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Phosphoinositide (IP) Hydrolysis Assay

This functional assay measures the ability of a compound to antagonize the mGluR5-mediated production of inositol phosphates.

Objective: To quantify the inhibitory effect of the test compound on mGluR5 signaling.

Methodology:

-

Cell Culture: Rat cortical neuronal cells or HEK293 cells expressing mGluR5 are cultured in 96-well plates.[4]

-

Radiolabeling: The cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.[4]

-

Pre-incubation: Cells are washed and pre-incubated with various concentrations of the antagonist (e.g., MTEP) for a set period (e.g., 20 minutes).[4]

-

Stimulation: The cells are then stimulated with a selective mGluR5 agonist, such as (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), in the presence of LiCl (which prevents the degradation of inositol monophosphates).[4]

-

Extraction: The reaction is stopped, and the cells are lysed. The total inositol phosphates are separated from free inositol using anion-exchange chromatography.

-

Quantification: The amount of [3H]-labeled inositol phosphates is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced IP accumulation.

Experimental Workflow Diagram

References

- 1. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium–Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]

- 7. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. pubs.acs.org [pubs.acs.org]

In Vitro Screening of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the potential in vitro screening strategy for the novel compound 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. Due to the limited publicly available in vitro screening data for this specific molecule, this document leverages data from the closely related and well-characterized analog, 3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile (F-MTEB), a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This guide outlines the probable biological target, presents extrapolated quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further investigation of this compound as a potential therapeutic agent.

Introduction

The compound this compound belongs to a class of thiazole-containing small molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Structural similarity to known mGluR5 antagonists, such as F-MTEB, strongly suggests that this compound may also target this receptor. The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in various neurological and psychiatric disorders. Its role in modulating synaptic plasticity and neuronal excitability makes it an attractive target for drug discovery.

This guide serves as a foundational resource for researchers initiating in vitro screening of this compound, with a primary focus on its potential interaction with mGluR5.

Postulated Biological Target: Metabotropic Glutamate Receptor 5 (mGluR5)

Based on structural analogy to F-MTEB and other potent mGluR5 antagonists like MTEP, it is hypothesized that this compound acts as a negative allosteric modulator (NAM) of the mGluR5 receptor.[1] F-MTEB has been identified as a potent and highly selective noncompetitive antagonist for mGluR5 receptors.[1]

Quantitative Data Summary (Based on Analog F-MTEB)

The following table summarizes the in vitro binding and functional activity of the analog 3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile (F-MTEB), which provides an expected performance benchmark for this compound.

| Assay Type | Parameter | Value | Species/Cell Line | Reference |

| Radioligand Binding Assay | Ki | 0.08 ± 0.02 nM | Rat Cortical Membranes | |

| Ca2+ Flux Assay | IC50 | 1.45 ± 0.5 nM | Human mGluR5 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide the screening of this compound.

Radioligand Binding Assay for mGluR5

This protocol is adapted from standard procedures for determining the binding affinity of a test compound to the mGluR5 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the mGluR5 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]MPEP or a similar suitable mGluR5 antagonist radioligand

-

Membrane Preparation: Membranes from cells expressing recombinant human or rat mGluR5, or native tissue preparations (e.g., rat cortical membranes)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

-

Non-specific Binding Control: A high concentration of a known mGluR5 antagonist (e.g., 10 µM MPEP)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or vehicle.

-

For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium (Ca2+) Flux Functional Assay

This protocol measures the ability of the test compound to inhibit mGluR5-mediated intracellular calcium mobilization.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a functional mGluR5 assay.

Materials:

-

Test Compound: this compound

-

Cell Line: HEK293 or CHO cells stably expressing human or rat mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

mGluR5 Agonist: Glutamate or a specific agonist like (S)-3,5-DHPG

-

Fluorescent plate reader with kinetic reading capabilities

Procedure:

-

Plate the mGluR5-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound or vehicle to the wells and pre-incubate for a specified period (e.g., 15-30 minutes).

-

Place the plate in the fluorescent plate reader and initiate kinetic reading of fluorescence intensity.

-

After establishing a baseline reading, add a pre-determined EC80 concentration of the mGluR5 agonist to all wells to stimulate calcium release.

-

Continue to monitor the fluorescence intensity for a few minutes to capture the peak response.

-

The change in fluorescence intensity is proportional to the intracellular calcium concentration.

-

Normalize the data to the response in the absence of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for in vitro screening.

Caption: mGluR5 Signaling Pathway.

Caption: In Vitro Screening Workflow.

Conclusion

While direct in vitro screening data for this compound is not yet available in the public domain, its structural similarity to known mGluR5 antagonists provides a strong rationale for targeting this receptor in initial screening efforts. The provided experimental protocols for radioligand binding and functional calcium flux assays offer a robust starting point for characterizing the bioactivity of this compound. The visualization of the mGluR5 signaling pathway and a typical screening workflow further aids in the conceptualization and planning of research activities. Future studies should focus on empirically determining the affinity and potency of this compound at the mGluR5 receptor and assessing its selectivity against other related receptors to fully elucidate its therapeutic potential.

References

The Discovery of Novel Thiazole-Benzonitrile Compounds: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] When coupled with a benzonitrile moiety, these compounds can exhibit potent and selective inhibitory effects on various cellular signaling pathways implicated in disease, particularly in oncology. This technical guide provides an in-depth overview of the discovery of novel thiazole-benzonitrile and related thiazole derivatives, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate.

Quantitative Biological Activity

The anticancer and enzyme inhibitory activities of newly synthesized thiazole derivatives are typically evaluated using a variety of assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the in vitro activity of several novel thiazole series against cancer cell lines and key kinase targets.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 4a | MCF-7 | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 | [1] |

| HepG2 | 6.69 ± 0.41 | 8.4 ± 0.51 | [1] | ||

| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |

| HepG2 | 7.26 ± 0.44 | 8.4 ± 0.51 | [1] | ||

| DIPTH | HepG-2 | 14.05 | Doxorubicin | 4.50 | [5] |

| MCF-7 | 17.77 | Doxorubicin | 4.17 | [5] | |

| Hela | 29.65 | Doxorubicin | 5.57 | [5] | |

| HCT-116 | 32.68 | Doxorubicin | 5.23 | [5] | |

| 3b | Leukemia HL-60(TB) | GI50 < 0.01 | - | - | [6] |

| 3e | Leukemia HL-60(TB) | GI50 = 0.22 | - | - | [6] |

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 | [1] |

| 3b | PI3Kα | 0.086 ± 0.005 | Alpelisib | 0.079 ± 0.004 | [6] |

| mTOR | 0.221 ± 0.014 | Dactolisib | 0.006 ± 0.0003 | [6] | |

| 3e | PI3Kα | 0.432 ± 0.025 | Alpelisib | 0.079 ± 0.004 | [6] |

| mTOR | 0.875 ± 0.051 | Dactolisib | 0.006 ± 0.0003 | [6] |

Experimental Protocols

The synthesis of novel thiazole-benzonitrile and related thiazole derivatives often involves multi-step reaction sequences. Below are detailed methodologies for key synthetic steps and biological assays, compiled from recent literature.

General Synthesis of 2-Hydrazinyl-Thiazole Derivatives

A common route to biologically active thiazole compounds involves the cyclization of thiosemicarbazones with α-haloketones.

Synthesis of 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazol-4(5H)-one (4a): A mixture of 4-hydroxybenzaldehyde (0.122 g, 1 mmol) and thiosemicarbazide (0.091 g, 1 mmol) in 20 mL of absolute ethanol was refluxed for 3 hours. The resulting precipitate of 2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide (thiosemicarbazone) was filtered, washed with ethanol, and dried. A mixture of the thiosemicarbazone (1.95 g, 10 mmol) and chloroacetic acid (0.94 g, 10 mmol) in glacial acetic acid (20 mL) containing anhydrous sodium acetate (0.82 g, 10 mmol) was refluxed for 6 hours. The reaction mixture was then cooled and poured into ice-cold water. The resulting solid was filtered, washed with water, dried, and recrystallized from an ethanol/DMF mixture to afford the final product.

-

Characterization Data for Compound 5 (Acetoxy derivative of 4a):

-

IR (KBr, cm⁻¹): 3225 (NH), 1753, 1693 (C=O), 1625 (C=N), 1610, 1585 (C=C), 1125, 1084 (C-O).[1]

-

¹H NMR (DMSO-d₆, δ ppm): 2.30 (s, 3H, COCH₃), 3.91 (s, 2H, CH₂ of Thiazole ring), 7.236–7.256 (d, 2H, J= 8.00 Hz, Ar-H), 7.802–7.821 (d, 2H, J= 8.00 Hz, Ar-H), 8.428 (s, 1H, CH=N), 11.99 (br. s, 1H, NH).[1]

-

¹³C NMR (DMSO-d₆, δ ppm): 169.50, 160.40 (C=O), 155.84 (C-O), 152.64 (C=N), 132.32, 129.27, 122.88, 122.61, 116.18 (C-aromatic), 33.49 (CH₂ of Thiazole ring), 21.35 (COCH₃).[1]

-

Synthesis of 2-Amino-Thiazole Derivatives via Hantzsch Reaction

The Hantzsch thiazole synthesis is a classical and versatile method for preparing substituted thiazoles.

General procedure for the preparation of 2-aminothiazole derivatives: To a solution of a substituted α-bromoketone (1 mmol) in ethanol (10 mL), thiourea (1.2 mmol) was added. The mixture was refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid was filtered, washed with water, and recrystallized from ethanol to yield the desired 2-aminothiazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

-

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases, such as PI3Kα and mTOR, can be assessed using commercially available assay kits.

-

General Procedure (Example for PI3Kα):

-

The assay is typically performed in a 96-well plate format.

-

The kinase, substrate (e.g., PIP2), and ATP are incubated with varying concentrations of the test compound in an appropriate assay buffer.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of product formed (e.g., PIP3) is quantified using a detection reagent that generates a fluorescent or luminescent signal.

-

The signal is read using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The development of thiazole-benzonitrile compounds as targeted therapies requires a thorough understanding of their mechanism of action, including the signaling pathways they modulate.

PI3K/AKT/mTOR Signaling Pathway

A significant number of novel thiazole derivatives have been designed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][6][7]

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole-benzonitrile compounds.

Experimental Workflow for Drug Discovery

The discovery and development of novel thiazole-benzonitrile compounds follow a logical progression from chemical synthesis to biological evaluation.

Caption: A typical experimental workflow for the discovery of novel thiazole-based compounds.

Conclusion

The thiazole-benzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of the thiazole ring allows for the creation of diverse chemical libraries, and the data presented herein demonstrate the potential for identifying potent and selective inhibitors of key cellular pathways. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation targeted therapies. Further exploration of structure-activity relationships and in vivo efficacy studies will be crucial in translating these promising compounds into clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the biologically relevant thiazole ring and the versatile benzonitrile moiety. Spectroscopic characterization is essential for the unambiguous identification and quality control of this compound. This guide provides a summary of the expected spectroscopic data based on its structural isomer and outlines the standard experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for the structural isomer, 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile. These values can be used as a reference for the characterization of this compound, keeping in mind that slight variations in chemical shifts and fragmentation patterns are expected due to the different substitution pattern on the thiazole ring.

Table 1: ¹H NMR Data of 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.76 | s | 1H | - | Thiazole-H |

| 7.73 | d | 2H | 8.4 | Ar-H |

| 7.57 | d | 2H | 8.4 | Ar-H |

| 2.57 | s | 3H | - | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Data of 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 151.71 | C-2' (Thiazole) |

| 150.20 | C-4' (Thiazole) |

| 137.02 | C-4 (Aromatic) |

| 132.55 | Aromatic CH |

| 129.98 | Aromatic CH |

| 118.66 | CN |

| 111.45 | Aromatic C-CN |

| 15.96 | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz[1]

Table 3: FT-IR Data of 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

| 3080, 3053 | Aromatic C-H stretch |

| 2955, 2921 | Aliphatic C-H stretch |

| 2226 | C≡N stretch |

| 1604, 1536, 1450 | Aromatic C=C stretch |

| 1413 | C-H bend |

| 852, 833 | C-H out-of-plane bend |

Sample Preparation: KBr plate[1]

Table 4: Mass Spectrometry Data of 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile

| m/z | Ion |

| 197.0202 | [M+H]⁺ |

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2] Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1] For ¹³C NMR in CDCl₃, the residual solvent peak at 77.16 ppm is often used as a reference.[1]

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are obtained using an FT-IR spectrometer.[1] Solid samples are typically prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a KBr plate.[1] The spectra are recorded in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectra are recorded using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2] For accurate mass measurements, High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source and a time-of-flight (TOF) analyzer is commonly employed.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Potential Therapeutic Targets for 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile and its analogs, focusing on their interaction with the metabotropic glutamate receptor 5 (mGluR5). This document summarizes the current understanding of the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. The information contained herein is intended to facilitate further research and drug development efforts targeting mGluR5 for a variety of neurological and psychiatric disorders.

Introduction

This compound, a close analog of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), has emerged as a significant scaffold in the development of selective modulators for the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of central nervous system (CNS) disorders, including anxiety, depression, schizophrenia, and Parkinson's disease.[1] This guide will delve into the specifics of mGluR5 as the primary therapeutic target for this class of compounds.

The Primary Therapeutic Target: Metabotropic Glutamate Receptor 5 (mGluR5)

The main therapeutic target for this compound and its derivatives is the metabotropic glutamate receptor 5 (mGluR5). These compounds typically act as negative allosteric modulators (NAMs) .[1][2]

Mechanism of Action: Unlike orthosteric ligands that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct site on the receptor.[2][3] For mGluR5, this allosteric binding pocket is located within the seven-transmembrane (7TM) domain.[1][4] By binding to this site, NAMs like the derivatives of this compound can decrease the receptor's response to glutamate without directly competing with it. This offers a more nuanced approach to receptor modulation compared to direct antagonism.

mGluR5 Signaling Pathway

Upon activation by glutamate, mGluR5, which is coupled to the Gq/G11 G-protein, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological functions of mGluR5 and is the basis for key in vitro assays.

Quantitative Data

The following table summarizes the in vitro potency of this compound and its key analogs as mGluR5 NAMs.

| Compound Name/Analog | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |

| 3-[(2-methyl-4-thiazolyl)ethynyl]benzonitrile | Phosphoinositide Hydrolysis | Human (CHO cells) | 0.94 | - | --INVALID-LINK-- |

| 3-[(2-methyl-4-thiazolyl)ethynyl]benzonitrile | [3H]MPEP Displacement | Rat (brain membranes) | - | 0.25 | --INVALID-LINK-- |

| MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) | [3H]MPEP Displacement | Rat | - | 42 | [1] |

| MPEP (2-methyl-6-(phenylethynyl)pyridine) | [3H]MPEP Displacement | Rat | - | 16 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assay for mGluR5

This protocol is designed to determine the binding affinity of test compounds to the mGluR5 receptor by measuring the displacement of a radiolabeled ligand, such as [3H]MPEP.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

-

Radioligand: [3H]MPEP (specific activity ~70-90 Ci/mmol)

-

Non-specific binding control: 10 µM MPEP (unlabeled)

-

Test compounds (e.g., this compound)

-

96-well plates

-

Glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine (PEI)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize mGluR5-expressing HEK293 cells in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of membrane preparation (50-120 µg protein)

-

50 µL of test compound at various concentrations (or buffer for total binding, or 10 µM unlabeled MPEP for non-specific binding).

-

50 µL of [3H]MPEP (final concentration ~1-2 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through PEI-presoaked GF/C filters using a cell harvester.

-

Washing: Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of a compound to modulate mGluR5 activity by quantifying the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Culture medium

-

myo-[3H]inositol

-

Locke's buffer

-

LiCl solution

-

mGluR5 agonist (e.g., (S)-3,5-DHPG or CHPG)

-

Test compounds

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Plate mGluR5-expressing cells in 24-well plates and incubate them overnight with culture medium containing myo-[3H]inositol (1-2 µCi/well).[6]

-

Washing: The following day, aspirate the labeling medium and wash the cells twice with Locke's buffer.

-

Pre-incubation: Pre-incubate the cells in Locke's buffer containing 10 mM LiCl for 20 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Treatment: Add the test compound (NAM) at various concentrations and incubate for a further 15-20 minutes. Then, add the mGluR5 agonist (e.g., 10 µM CHPG) to stimulate the receptor.

-

Incubation: Incubate the plates for 45-60 minutes at 37°C.

-

Lysis: Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M HCl.

-

Separation of Inositol Phosphates: Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns with water and then elute the total [3H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Counting: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Determine the amount of [3H]IP accumulation for each condition. To assess the inhibitory effect of the test compound, plot the percentage of agonist-stimulated IP accumulation against the logarithm of the test compound concentration to calculate the IC50.

Structure-Activity Relationship (SAR) Insights

The development of analogs based on the MTEP scaffold has provided valuable insights into the structure-activity relationships for mGluR5 NAMs.[7] Key observations include:

-

The Thiazole Ring: The thiazole moiety is a critical component for high-affinity binding.

-

The Benzonitrile Group: The cyano group on the phenyl ring generally enhances binding affinity.[1]

-

The Linker: An ethynyl linker between the thiazole and phenyl rings is often optimal for potent activity. Modifications to this linker can significantly impact affinity.[7]

Conclusion

This compound and its analogs represent a promising class of compounds for the therapeutic modulation of mGluR5. Their activity as negative allosteric modulators offers a sophisticated mechanism for fine-tuning glutamatergic neurotransmission. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of these compounds in treating a variety of CNS disorders. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to advance them toward clinical development.

References

- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Methylthiazolyl Benzonitrile Scaffold: A Deep Dive into Structure-Activity Relationships for Kinase Inhibition

For Immediate Release

In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic design of small molecule inhibitors targeting key cellular pathways is paramount. Among the myriad of heterocyclic scaffolds, the methylthiazolyl benzonitrile core has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. This technical guide delineates the critical structure-activity relationships (SAR) of methylthiazolyl-based compounds, with a focused exploration of a closely related and extensively studied series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitors. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing in-depth quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows.

Core Structure and Therapeutic Rationale

The 4-(4-methylthiazol-5-yl)benzonitrile moiety is a key building block in the synthesis of various biologically active molecules, especially kinase inhibitors which are crucial for treating diseases like cancer.[1] Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[2] The methylthiazolyl group, in conjunction with a substituted phenyl ring system, provides a versatile scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

A seminal study in this area, while not centered on a benzonitrile, provides a robust SAR framework for a closely analogous series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora kinases A and B.[3][4][5][6] Aurora kinases are essential for proper cell division, and their inhibition can lead to mitotic failure and subsequent cell death in cancer cells.[3][4][5][6] The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), demonstrated significant anticancer activity and entered phase I clinical trials.[3][4][5]

Structure-Activity Relationship (SAR) Analysis

The systematic exploration of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has yielded critical insights into the structural requirements for potent Aurora kinase inhibition. The key findings from these studies are summarized below, with quantitative data presented in Table 1.

The potency and selectivity of these compounds as Aurora kinase inhibitors are significantly influenced by the substituent at the para-position of the aniline ring.[3][4][5]

-

Aniline Para-Substitution: The presence of a substituent at the para-position of the aniline ring was found to be crucial for potent Aurora kinase inhibition.[3][4][5]

-

Morpholine Moiety: The introduction of a morpholine group at the para-position of the aniline ring, as seen in compound 18 (CYC116), resulted in a significant enhancement of inhibitory activity against both Aurora A and Aurora B kinases.[3][4][5]

-

Methyl Group on Thiazole: The methyl group at the 4-position of the thiazole ring is a common feature in this series of potent inhibitors.

Quantitative SAR Data

The following table summarizes the in vitro kinase inhibitory activities of key compounds from the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series against Aurora A and Aurora B kinases.

| Compound ID | R-group (Aniline para-position) | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) |

| 1 | H | >1000 | >1000 |

| 10 | OMe | 100 | 120 |

| 12 | SMe | 45 | 50 |

| 18 (CYC116) | Morpholine | 8.0 | 9.2 |

Data extracted from Wang et al., J Med Chem. 2010, 53(11), 4367-4378.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of methylthiazolyl benzonitrile-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Aurora A/B)

This protocol outlines a common method for determining the in vitro potency of compounds against Aurora kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of test compounds against Aurora A and Aurora B kinases.

Materials:

-

Recombinant active Aurora A and Aurora B kinase

-

Histone H3 protein (as substrate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)[7]

-

ATP (Adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[8][9]

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound solution.

-

Enzyme Addition: Add the diluted Aurora A or Aurora B kinase to the wells containing the test compound.

-

Initiation of Reaction: Add a mixture of the substrate (Histone H3) and ATP to initiate the kinase reaction. The final ATP concentration is typically at or near its Kₘ value.[10]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[7][9]

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ assay.[8][9] This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified via a luciferase reaction.[8][9]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation, taking into account the ATP concentration and its Kₘ.[10]

Cell-Based Assay for Aurora Kinase Inhibition

This assay measures the functional consequence of Aurora kinase inhibition within a cellular context.

Objective: To assess the ability of test compounds to inhibit Aurora kinase activity in cancer cell lines, often by measuring the phosphorylation of a downstream substrate.

Materials:

-

Human cancer cell lines (e.g., HCT116, HeLa)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Antibodies:

-

Primary antibody against phospho-Histone H3 (Ser10) (a marker for Aurora B activity)

-

Primary antibody against a loading control (e.g., total Histone H3 or GAPDH)

-

Secondary antibody conjugated to a fluorescent marker or HRP

-

-

Lysis buffer

-

SDS-PAGE and Western blotting equipment

-

High-content imaging system or flow cytometer

Procedure:

-

Cell Culture: Plate cancer cells in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 8-24 hours).

-

Cell Lysis (for Western Blotting):

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phospho-Histone H3 (Ser10).

-

Wash and incubate with an appropriate secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Re-probe the membrane with a loading control antibody.

-

-

High-Content Imaging/Flow Cytometry (Alternative to Western Blotting):

-

Fix and permeabilize the cells in the plate.

-

Stain the cells with the phospho-Histone H3 (Ser10) antibody and a nuclear counterstain (e.g., DAPI).

-

Acquire images using a high-content imaging system or analyze by flow cytometry to quantify the level of histone H3 phosphorylation on a per-cell basis.[11]

-

-

Data Analysis: Quantify the reduction in the phospho-Histone H3 signal as a function of compound concentration to determine the cellular IC₅₀.

Visualizing Key Pathways and Processes

To better understand the context of methylthiazolyl benzonitrile-based inhibitors, the following diagrams, generated using Graphviz, illustrate a simplified Aurora B signaling pathway and a typical workflow for kinase inhibitor screening.

Caption: Simplified Aurora B signaling pathway during mitosis.

Caption: Typical workflow for kinase inhibitor drug discovery.

Conclusion

The methylthiazolyl benzonitrile scaffold and its close analogs represent a highly promising starting point for the development of novel kinase inhibitors. The detailed structure-activity relationship data derived from the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series provides a clear roadmap for the rational design of next-generation compounds with improved potency and selectivity. The experimental protocols outlined herein offer a standardized framework for the robust evaluation of these molecules. As research continues to unravel the complexities of kinase signaling in disease, the strategic application of SAR principles to privileged scaffolds like the methylthiazolyl core will undoubtedly accelerate the discovery of new and effective therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors [ir.lib.uth.gr]

- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile and its Derivatives: A Technical Guide for Researchers

An In-depth Examination of a Promising Scaffold for CNS Drug Discovery

This technical guide provides a comprehensive overview of the pharmacological properties of the chemical scaffold 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile and its key derivatives. This class of compounds has garnered significant interest within the scientific community for its potent and selective negative allosteric modulation of the metabotropic glutamate receptor subtype 5 (mGluR5), a critical target in the central nervous system (CNS) for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals actively involved in the exploration of new chemical entities for CNS applications.